Amipizone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-7-12(19)17-18-13(8)10-3-5-11(6-4-10)16-14(20)9(2)15/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQBGBWCJSARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867840 | |
| Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69635-63-8 | |
| Record name | Amipizone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069635638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIPIZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OT95Q2G4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Amipizone and Its Analogues
Advanced Synthetic Routes for Pyridazinone Core Structures
The construction of the pyridazinone ring system can be achieved through several advanced synthetic methodologies. These routes often involve the cyclization of suitable precursors, such as γ-keto acids or 1,4-dicarbonyl compounds, with hydrazine (B178648) derivatives. wikipedia.orgfishersci.co.uksigmaaldrich.comchem960.com
Friedel-Crafts Acylation in Pyridazinone Synthesis
Friedel-Crafts acylation is a widely employed strategy for synthesizing key intermediates in pyridazinone synthesis. This reaction typically involves the acylation of activated aromatic rings (arenes or substituted benzenes) with cyclic anhydrides, such as succinic anhydride. wikipedia.orgfishersci.co.uksigmaaldrich.comchem960.comsigmaaldrich.comnih.govfishersci.se The reaction, often catalyzed by Lewis acids like aluminum chloride or facilitated by ionic liquids, yields γ-keto acids. fishersci.co.uksigmaaldrich.comfishersci.se These γ-keto acids serve as essential building blocks that are subsequently cyclized to form the pyridazinone core. wikipedia.orgsigmaaldrich.comchem960.comsigmaaldrich.com
Condensation Reactions with Hydrazine Derivatives
Condensation reactions with hydrazine or its derivatives are a cornerstone of pyridazinone synthesis. This method involves the reaction of γ-keto acids or 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303) or substituted hydrazines. wikipedia.orgfishersci.co.uksigmaaldrich.comchem960.comsigmaaldrich.comnih.govnih.govnih.govnih.govrna-society.orguni.luuni.lu The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to furnish the pyridazinone ring. sigmaaldrich.com Reaction conditions, including the use of microwave irradiation, can influence reaction time and product yields. rna-society.org
One-Pot Synthesis Techniques for Pyridazinone Derivatives
One-pot synthesis approaches offer efficient routes to pyridazinone derivatives by minimizing isolation and purification steps of intermediates. One such technique involves the reaction of substituted acetophenones with glyoxylic acid and hydrazine in a single reaction vessel, often utilizing a heating reactor. sigmaaldrich.comchem960.com This method streamlines the synthesis process and can reduce solvent consumption compared to multi-step procedures. sigmaaldrich.com Other one-pot methods include the catalyzed reaction of arenes, cyclic anhydrides, and arylhydrazines. Domino reaction sequences, combining steps like hydrohydrazination and condensation, also contribute to efficient one-pot pyridazinone synthesis. sigmaaldrich.com
Strategies for Functionalization and Derivatization of the Pyridazinone Ring
The pyridazinone ring system is amenable to functionalization and derivatization at various positions, allowing for the synthesis of a wide array of analogues. wikipedia.orgsigmaaldrich.com Key strategies include:
N-Alkylation: Alkylation of the nitrogen atoms within the pyridazinone ring is a common method for introducing substituents. fishersci.co.uk
Halogenation and Nucleophilic Substitution: Treatment of pyridazinones with reagents like phosphorus oxychloride (POCl3) can yield chloropyridazine derivatives. nih.govnih.gov These halogenated intermediates are valuable for subsequent nucleophilic substitution reactions with various amines or other nucleophiles, introducing diversity to the structure. nih.gov
Condensation Reactions: The 4-position of the pyridazinone ring can undergo condensation reactions with aromatic aldehydes, leading to substituted derivatives. wikipedia.orgsigmaaldrich.comchem960.comsigmaaldrich.com
Oxidation: Dehydrogenation of dihydropyridazinones using oxidizing agents such as bromine in acetic acid can lead to the formation of aromatic pyridazinones. sigmaaldrich.comsigmaaldrich.comrna-society.org
Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing various substituents onto halopyridazinones. sigmaaldrich.com
Introduction of Side Chains: Functional groups and side chains, such as acetamide (B32628) moieties, can be introduced at positions like the 2-position of the pyridazinone ring.
Derivatization: General derivatization reactions, such as acylation, can be applied to modify existing functional groups on the pyridazinone core or its substituents.
Methodologies for Analog Preparation and Modification
The synthesis of Amipizone analogues and other pyridazinone derivatives involves systematic modification of the core structure and its attached groups. This is often guided by research into structure-activity relationships. sigmaaldrich.comnih.gov Common methodologies include:
Variation of Hydrazine Reactant: Utilizing different hydrazine derivatives in the cyclocondensation step allows for the introduction of diverse substituents at the nitrogen atoms and adjacent ring carbons. fishersci.co.ukchem960.comnih.govnih.govnih.govuni.luuni.lu
Modification of Substituents: Once the pyridazinone core is formed, substituents on the ring or attached to it can be further modified through various reactions, including N-alkylation, acylation, halogenation, and coupling reactions. fishersci.co.uknih.govnih.govrna-society.orguni.lu
Attachment of Moieties: Other heterocyclic rings or functional groups can be appended to the pyridazinone core through appropriate synthetic strategies. fishersci.co.uknih.govnih.gov
Utilizing Reactive Intermediates: Chloropyridazine derivatives, obtained through halogenation, serve as versatile intermediates for introducing various amine or other nucleophilic substituents via substitution reactions. nih.gov
These synthetic strategies and methodologies enable the preparation of a broad spectrum of pyridazinone derivatives and analogues, facilitating the exploration of their chemical properties. wikipedia.orgsigmaaldrich.comfishersci.co.ukuni.luuni.lu
Illustrative Synthesis Data
The synthesis of pyridazinones often involves the cyclization of γ-keto acids with hydrazine. A common route starts with a Friedel-Crafts acylation followed by condensation. The table below provides a generalized representation based on described procedures. wikipedia.orgsigmaaldrich.comchem960.comsigmaaldrich.comnih.govfishersci.se
| Step | Starting Material 1 | Starting Material 2 | Reagents/Conditions | Intermediate/Product |
| Friedel-Crafts Acylation | Substituted Benzene/Arene | Cyclic Anhydride | Lewis Acid Catalyst (e.g., AlCl3) or Ionic Liquid | γ-Keto Acid |
| Condensation/Cyclization | γ-Keto Acid | Hydrazine Derivative | Heat (e.g., refluxing ethanol), +/- Catalyst | Dihydropyridazinone or Pyridazinone |
Computational Chemistry and Molecular Modeling Studies of Amipizone
Density Functional Theory (DFT) Applications in Amipizone Research
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. In the context of this compound research, DFT has been employed to elucidate a wide array of its molecular properties. By applying various functionals such as B3LYP, B3PW91, and HSEH1PBE with basis sets like 6-311G(d,p), researchers have been able to model the molecule with a high degree of precision. researchgate.net These studies provide a foundational understanding of this compound's geometry, vibrational modes, electronic transitions, and potential for various applications.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process seeks the minimum energy conformation of the molecule. For this compound, DFT calculations have been used to determine key structural parameters. researchgate.net
A potential energy surface (PES) scan is often performed to explore the conformational landscape of the molecule. In the case of this compound, the PES scan was carried out by varying the dihedral angle around the C2−N1−C7−C8 bond, revealing the most stable conformer. researchgate.net The conformer with the lowest energy is considered the ground state geometry and is used for subsequent calculations.
Below is a table summarizing some of the optimized geometric parameters for this compound, calculated at different levels of theory. researchgate.net
| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) | HSEH1PBE/6-311G(d,p) |
| Bond Lengths (Å) | |||
| N6-N1 | 1.348 | 1.340 | 1.337 |
| C2-N1 | 1.401 | 1.396 | 1.393 |
| C7-N1 | 1.442 | 1.438 | 1.435 |
| C2-C3 | 1.458 | 1.454 | 1.453 |
| C3-C4 | 1.363 | 1.362 | 1.360 |
| Bond Angles (°) | |||
| C2-N1-N6 | 120.3 | 120.4 | 120.5 |
| C7-N1-C2 | 121.0 | 121.0 | 121.0 |
| C3-C2-N1 | 122.9 | 122.9 | 122.9 |
| C4-C3-C2 | 118.8 | 118.8 | 118.8 |
| Dihedral Angles (°) | |||
| C3-C2-N1-N6 | 0.2 | 0.2 | 0.2 |
| C7-N1-C2-C3 | -112.5 | -112.8 | -112.9 |
Vibrational Spectroscopy Calculations (IR Frequencies and Assignments)
Vibrational spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and normal modes. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific atomic motions. researchgate.net
The calculated vibrational frequencies for this compound using the B3LYP/6-311G(d,p) level of theory have been reported and assigned to various stretching, bending, and torsional modes of the molecule. researchgate.net For instance, the characteristic stretching vibrations of C-H, C=O, and C-N bonds can be identified. It is common practice to scale the calculated harmonic vibrational frequencies to better match the experimental anharmonic frequencies. nih.gov
A selection of calculated vibrational frequencies and their assignments for this compound are presented in the table below. researchgate.net
| Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| 1660 | C=O stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1450-1300 | C-H bending |
| 1300-1100 | C-N stretching |
Electronic Absorption Wavelengths and Excitation Energies using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. researchgate.net By simulating the excitation of electrons from occupied to unoccupied molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding excitation energies. These calculations are crucial for understanding the electronic transitions within this compound and interpreting its UV-Vis spectrum. researchgate.net
The electronic absorption spectra of this compound have been calculated in both the gas phase and in solvents like ethanol to account for solvent effects. researchgate.net The calculations provide insights into the nature of the electronic transitions, often identifying them as π-π* or n-π* transitions.
The calculated maximum absorption wavelengths (λmax) and excitation energies for this compound at different levels of theory are summarized below. researchgate.net
| Level of Theory | Solvent | λmax (nm) | Excitation Energy (eV) |
| B3LYP/6-311G(d,p) | Gas Phase | 285.3 | 4.35 |
| B3PW91/6-311G(d,p) | Gas Phase | 286.1 | 4.33 |
| HSEH1PBE/6-311G(d,p) | Gas Phase | 281.5 | 4.40 |
| B3LYP/6-311G(d,p) | Ethanol | 295.8 | 4.19 |
| B3PW91/6-311G(d,p) | Ethanol | 296.6 | 4.18 |
| HSEH1PBE/6-311G(d,p) | Ethanol | 292.2 | 4.24 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Interactions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO and LUMO energies and their energy gap have been calculated using DFT. researchgate.net The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in electron donation and acceptance. This analysis reveals the potential for intramolecular charge transfer (ICT) within the this compound molecule. researchgate.net
The calculated HOMO, LUMO, and energy gap values for this compound are presented in the following table. researchgate.net
| Level of Theory | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| B3LYP/6-311G(d,p) | -5.98 | -1.05 | 4.93 |
| B3PW91/6-311G(d,p) | -6.15 | -1.21 | 4.94 |
| HSEH1PBE/6-311G(d,p) | -6.65 | -0.98 | 5.67 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net
The MEP surface of this compound has been calculated and visualized, providing a clear picture of its charge distribution. researchgate.netresearchgate.net The analysis of the MEP surface helps to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the negative potential is generally located around the electronegative oxygen and nitrogen atoms, while the positive potential is found around the hydrogen atoms. researchgate.net
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. scirp.org Computational chemistry can be used to predict the NLO properties of molecules by calculating their dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). inoe.ro A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net
DFT calculations have been employed to predict the NLO properties of this compound. researchgate.net These calculations can help in the rational design of new molecules with enhanced NLO properties. The calculated values for this compound suggest that it possesses NLO activity. researchgate.net
The calculated dipole moment, polarizability, and first-order hyperpolarizability of this compound are provided in the table below. researchgate.net
| Level of Theory | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| B3LYP/6-311G(d,p) | 4.58 | 2.89 x 10⁻²³ | 3.65 x 10⁻³⁰ |
| B3PW91/6-311G(d,p) | 4.72 | 2.86 x 10⁻²³ | 3.78 x 10⁻³⁰ |
| HSEH1PBE/6-311G(d,p) | 5.01 | 2.76 x 10⁻²³ | 3.54 x 10⁻³⁰ |
Structure Activity Relationship Sar Investigations of Amipizone and Pyridazinone Derivatives
Impact of Structural Modifications on Biological Activity
Structural modifications of the pyridazinone core have a profound impact on the resulting biological activity. The process of drug discovery for this class of compounds involves systematically altering different parts of the molecule to observe the corresponding changes in pharmacological effect. nih.gov These modifications can range from simple changes in functional groups to more complex alterations involving the stereochemical properties of the molecule.
The nature and position of substituents on the pyridazinone ring system are determinant factors for biological activity. Research has shown that even minor changes can lead to significant variations in potency and selectivity across different biological targets. sarpublication.com
Key findings from various studies highlight the importance of specific substitution patterns:
N-Substitution: Substitution at the nitrogen atom of the pyridazinone ring is often crucial for activity. For instance, N-substitution has been identified as a requirement for potent in vitro cyclooxygenase-2 (COX-2) inhibitory activity. Furthermore, the addition of a substituted benzalhydrazone moiety to the second position of the pyridazinone core was hypothesized to increase monoamine oxidase B (MAO-B) inhibitory activity. nih.govresearchgate.net
C3-Position: Modifications at the C3 position have been shown to be beneficial for certain activities. In one study, a hexyl-substituent at the C3 position of dihydropyridazinones was found to enhance bacterial quorum-sensing inhibitory (QSI) activity. researchgate.net
C4-Position: The C4 position is also sensitive to substitution. While a hexyl group at C3 was beneficial for QSI activity, a phenyl substituent at the C4 position was found to be detrimental to the same activity. researchgate.net In a separate series of compounds, 4-amino-pyridazinones substituted at position 2 demonstrated notable antinociceptive effects. sarpublication.com
Aryl Substituents: The presence and substitution pattern of aryl rings attached to the pyridazinone scaffold are critical. For MAO-B inhibitors, the introduction of an electron-withdrawing group, specifically a para-chloro substituent, on a benzalhydrazone ring attached to the pyridazinone core resulted in a significant increase in inhibitory activity compared to the unsubstituted or para-fluoro substituted analogs. nih.gov In contrast, a 7-cyano derivative of a tricyclic pyridazinone was found to be devoid of antihypertensive activity, though it did exhibit anti-inflammatory properties, demonstrating how substituents can switch biological profiles. sarpublication.com
The following table summarizes the observed effects of specific substituents on the biological activity of pyridazinone derivatives based on published research findings.
| Position of Substitution | Substituent | Resulting Effect on Biological Activity |
| N-Position | General Substitution | Required for good in vitro COX-2 inhibitory activity. researchgate.net |
| N2-Position | Substituted Benzalhydrazone | Hypothesized to increase MAO-B inhibitory activity. nih.gov |
| C3-Position | Hexyl Group | Beneficial for bacterial quorum-sensing inhibition. researchgate.net |
| C4-Position | Phenyl Group | Detrimental to bacterial quorum-sensing inhibition. researchgate.net |
| Aryl Ring (para) | Chloro (-Cl) | Increased MAO-B inhibitory activity significantly. nih.gov |
| Tricyclic System (C7) | Cyano (-CN) | Devoid of antihypertensive activity but showed anti-inflammatory properties. sarpublication.com |
Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, can play a critical role in the biological activity of pyridazinone derivatives. Since drug targets like enzymes and receptors are chiral, they can interact differently with the various stereoisomers of a drug molecule.
Investigations into new tricyclic pyridazinone derivatives as potential STAT3 inhibitors have underscored the importance of stereochemical features. rsc.org In a key study, a promising benzocinnolinone derivative, (±)-2c, was identified. Following the initial discovery, the enantiomers of this compound were separated and their absolute configurations were assigned. Subsequent biological evaluation revealed a distinct difference in potency between the two isomers: the (S)-(−)-2c enantiomer was found to be twice as potent as the (R)-(+)-2c enantiomer. rsc.org This finding highlights that the specific spatial orientation of the molecule is crucial for its interaction with the biological target, with one enantiomer fitting more effectively into the binding site.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. asianpubs.org These models are essential for predicting the activity of newly designed compounds and for understanding the physicochemical properties that govern their potency.
In the study of pyridazinone derivatives, QSAR models have been successfully established using methods like multiple linear regression. asianpubs.org For example, a QSAR study on a series of 16 pyridazinone derivatives established a correlation between their molecular structure and fungicidal activities. The study found that specific molecular descriptors were key factors in determining this activity. asianpubs.orgasianpubs.org
The key findings from this QSAR analysis were:
The energy difference between the frontier molecular orbitals (ΔE), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), was a critical factor.
The logarithm of the n-octanol/water partition coefficient (log P), a measure of the compound's lipophilicity, was also identified as a key determinant.
The established relationship indicated that higher fungicidal activity was associated with a higher ΔE value and a lower log P value. asianpubs.orgasianpubs.org This suggests that less lipophilic compounds with a larger HOMO-LUMO energy gap are more effective as fungicides within this chemical series.
| QSAR Parameter | Influence on Fungicidal Activity |
| ΔE (HOMO-LUMO Energy Gap) | A higher value correlates with higher activity. asianpubs.orgasianpubs.org |
| log P (Lipophilicity) | A lower value correlates with higher activity. asianpubs.orgasianpubs.org |
Application of Advanced SAR Methodologies (e.g., Rough Sets Theory, Molecular Descriptors)
To build robust and predictive QSAR models, advanced methodologies are employed to translate molecular structures into numerical values known as molecular descriptors. protoqsar.com While various advanced computational techniques exist for SAR analysis, such as Rough Sets Theory, the application of molecular descriptors is a foundational and widely reported approach for pyridazinone derivatives.
Molecular Descriptors are numerical representations of the chemical and physical characteristics of a molecule. ucsb.edu They are calculated from the molecular structure and are used as the variables in QSAR equations to model biological activity. nih.gov These descriptors can be classified into several categories, including electronic, steric, and hydrophobic properties.
In QSAR studies of pyridazinone derivatives, a variety of molecular descriptors have been calculated and used to build predictive models: asianpubs.org
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap between them (ΔE), and dipole moments (µ). asianpubs.orgucsb.edu
Physicochemical/Hydrophobic Descriptors: These relate to the compound's behavior in different phases. The most common is log P, which quantifies lipophilicity. asianpubs.org
Structural and Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight (M), molecular volume (V), molecular surface area (S), and polarizability (P). asianpubs.org
Atom Pair Descriptors: In some SAR classification models for pyridazinone-like compounds, atom pair descriptors have been used alongside physicochemical parameters to better understand the relationship between chemical structure and anti-inflammatory activity. nih.gov
By establishing a quantitative relationship between these descriptors and a target property, researchers can identify the key molecular features that drive biological activity, enabling the design of new pyridazinone derivatives with improved therapeutic potential. nih.govasianpubs.org
Molecular Interactions and Target Engagement of Amipizone
Characterization of Small Molecule-Biomolecule Interactions
The characterization of small molecule-biomolecule interactions is a critical step in understanding the biological activity of a compound such as Amipizone. These interactions, which can include binding events with proteins, nucleic acids, or lipids, are driven by various forces including hydrogen bonding, van der Waals forces, ionic interactions, and hydrophobic effects. pharmacophorejournal.com Techniques such as surface plasmon resonance (SPR) technology are employed to assess these interactions in real-time, providing insights into binding kinetics and affinity. uniprot.org Biomolecular interaction analysis is a central focus in various scientific disciplines, aiming to understand the mechanisms of interactions like protein-ligand binding. nih.gov Methods like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) can detect and monitor these interactions, including binding kinetics and structural changes upon binding. nih.gov The strength and geometry of specific molecular interactions are likely drivers of specificity in the interaction between a small molecule and a biomolecule. vin.com
Identification and Validation of Molecular Targets
Enzymatic Targets (e.g., Phosphodiesterase III, Aldose Reductase, Mitochondrial Complex 1, COX-2, 5-LOX)
This compound, as a pyridazinone derivative, has been mentioned in the context of inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and also lipoxygenase (5-LOX). researchgate.net Pyridazinones, in general, are noted as core structures in various drugs and have been explored for their pharmacological activities, including the inhibition of COX and 5-LOX pathways. pharmacophorejournal.comresearchgate.netrjptonline.org These enzymes are involved in the production of prostaglandins (B1171923) and leukotrienes, key mediators in inflammation and other biological processes. nih.govvin.comclevelandclinic.orgmdpi.comccjm.orgbiorxiv.orgnih.gov Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. nih.govclevelandclinic.orgccjm.org 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.orgnih.gov
While some pyridazinone derivatives, including this compound, are linked to COX and 5-LOX inhibition researchgate.netdntb.gov.uanih.gov, specific detailed research findings on this compound's direct binding affinity or inhibitory constants (e.g., IC50 values) for these enzymes were not prominently available in the provided search results.
Regarding other potential enzymatic targets mentioned, this compound is listed in a patent alongside Amrinone, which is a known selective phosphodiesterase III inhibitor. google.comnih.gov Phosphodiesterase III inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by preventing its breakdown, affecting cardiac muscle, vascular smooth muscle, and platelet aggregation. nih.govcvpharmacology.comnih.govwikipedia.org However, the provided information does not explicitly state that this compound itself is a phosphodiesterase III inhibitor or detail its interaction with this enzyme.
No specific information was found within the provided search results regarding this compound's interaction with or inhibition of Aldose Reductase or Mitochondrial Complex 1. Aldose Reductase is an enzyme involved in the polyol pathway, and its inhibitors are explored for diabetic complications. nih.govrcsb.orgwikipedia.orgaustinpublishinggroup.com Mitochondrial Complex 1 is a crucial component of the mitochondrial respiratory chain. uniprot.orgnih.govfrontiersin.orgnih.gov
Based on the available information, the primary suggested enzymatic targets for this compound, within the context of pyridazinone derivatives, appear to be COX and 5-LOX.
Investigation of Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of small molecules to their targets involves various non-covalent interactions. Hydrogen bonding, which occurs between a hydrogen atom bonded to an electronegative atom and another electronegative atom with a lone pair, plays a significant role in stabilizing ligand-target complexes. mdpi.comlibretexts.orgmicrobenotes.com Hydrophobic interactions are also crucial, particularly in stabilizing ligands within hydrophobic pockets of proteins. These interactions arise from the tendency of nonpolar molecules to minimize their contact with water, leading to their aggregation. ccjm.orgnih.govlibretexts.orgmicrobenotes.com
Molecular docking studies, often used in computational analysis, can predict the potential binding modes and interactions between a ligand and a target protein, highlighting the role of hydrogen bonds, hydrophobic interactions, and other forces like salt bridges and pi-pi interactions in the binding interface. rjptonline.orgnih.govnih.govlibretexts.orgmicrobenotes.com The optimization of these interactions at the target-ligand interface is a key aspect of drug design. libretexts.org
While specific details of this compound's binding mechanisms with its potential targets (like COX or 5-LOX) were not extensively detailed in the provided results, it can be inferred that its interactions would involve a combination of these non-covalent forces, typical of small molecule inhibitors binding to enzyme active sites or allosteric sites.
Mechanistic Elucidation at the Molecular Level (e.g., Inhibition, Activation, Allosteric Modulation)
The mechanistic elucidation of how a small molecule affects its target at the molecular level involves determining whether it acts as an inhibitor, activator, or allosteric modulator. Enzyme inhibition is a common mechanism where the inhibitor binds to the enzyme and reduces its catalytic activity. sci-hub.selibretexts.orgmicrobenotes.combgc.ac.in Inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor binds in relation to the substrate. sci-hub.selibretexts.orgmicrobenotes.combgc.ac.in Competitive inhibitors typically bind to the active site, competing with the substrate. sci-hub.selibretexts.orgmicrobenotes.combgc.ac.in Non-competitive and uncompetitive inhibitors bind to distinct sites (allosteric sites) and can affect the enzyme's conformation or the enzyme-substrate complex. sci-hub.senih.govlibretexts.orgmicrobenotes.combgc.ac.in
Allosteric modulation involves binding to a site distinct from the orthosteric site, influencing the receptor's response to its endogenous ligand. nih.govgoogle.comcvpharmacology.comnih.govbgc.ac.in Allosteric modulators can be positive (enhancing activity), negative (reducing activity), or neutral. google.comcvpharmacology.comnih.gov
Given the suggested inhibitory activity of this compound on COX and 5-LOX, its mechanism of action at the molecular level would likely involve enzyme inhibition. Based on the nature of small molecule enzyme inhibitors, this could involve binding to the active site or an allosteric site, interfering with substrate binding or catalysis. Without specific experimental data on this compound's interaction with these enzymes, the precise nature of its inhibition (competitive, non-competitive, etc.) and whether it exhibits any allosteric modulation cannot be definitively determined from the provided information.
Historical Context and Future Directions in Pyridazinone Drug Development Research
Historical Trajectory of Pyridazinone Research in Medicinal Chemistry
The exploration of pyridazinone and its derivatives in medicinal chemistry has a rich history, with the core structure proving to be a versatile scaffold for a wide array of biological activities. These activities span from cardiovascular to anti-inflammatory and beyond, establishing the pyridazinone nucleus as a significant pharmacophore in drug discovery.
Evolution of Pyridazinones as a "Wonder Nucleus" in Drug Discovery
The term "wonder nucleus" has been aptly applied to the pyridazinone scaffold due to the sheer breadth of pharmacological activities its derivatives have exhibited. nih.govscholarsresearchlibrary.com Initially, research into pyridazinone derivatives was prominently focused on their cardiovascular applications. researchgate.netjchemrev.com Compounds were developed that demonstrated potent antihypertensive, antiplatelet, and cardiotonic effects. scholarsresearchlibrary.comjchemrev.commdpi.com This versatility cemented the pyridazinone core as a privileged structure in the design of new therapeutic agents.
A significant subclass that emerged from this research is the 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are noted for their potent inhibition of platelet aggregation and hypotensive activities. acs.org Amipizone, with the synonym LU 23051, falls into this chemical class and was identified as a notable example with antihypertensive properties. scribd.com The exploration of this and other pyridazinone derivatives has led to the marketing of several drugs, including Emorfazone for analgesia and inflammation. jchemrev.com The ability of the pyridazinone ring to be readily functionalized at various positions has made it an attractive building block for medicinal chemists aiming to design novel drugs with a wide spectrum of biological activities. jchemrev.com
Advances in Rational Drug Design and Discovery Approaches for Pyridazinones
The development of pyridazinone-based drugs has evolved from traditional synthesis and screening to more targeted, rational drug design approaches. This shift has been driven by an increased understanding of the molecular targets of these compounds and the structure-activity relationships (SAR) that govern their efficacy.
For pyridazinone derivatives targeting cardiovascular diseases, a key mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. nih.govresearchgate.net The design of selective PDE inhibitors has been a major focus of rational drug design. For instance, in the development of pyrazolopyridine-pyridazinone PDE inhibitors, the pyridazinone lactam functionality was identified as a critical determinant for PDE3-inhibitory activity. drugbank.com Structure-activity relationship studies revealed that specific substitutions on the pyridazinone and connected ring systems could significantly enhance potency and selectivity for different PDE isoforms. drugbank.com
In the context of antihypertensive agents, research has focused on designing pyridazinone analogues that can act as vasodilators. nih.gov Computational tools such as 3D-QSAR pharmacophore modeling have been employed to predict the activity of new derivatives and guide their synthesis. nih.gov This in silico approach, combined with in vitro screening, allows for a more efficient exploration of the chemical space and the identification of potent candidates. For this compound, its development as a 6-arylpyridazinone with antihypertensive effects would have benefited from an understanding of the SAR of this class, where the nature and substitution pattern of the aryl group significantly influence activity. acs.org
Emerging Research Areas and Unexplored Potential of this compound Analogues
While the historical focus of pyridazinone research, including that of this compound and its relatives, has been on cardiovascular and anti-inflammatory applications, emerging research continues to uncover new therapeutic possibilities. The fundamental pyridazinone scaffold is being repurposed and re-evaluated for a variety of other diseases.
The development of novel pyridazinone derivatives continues to be an active area of research. For example, new series of 6-(4-substitutedphenyl)-3-pyridazinones have been designed and synthesized as potential hydralazine (B1673433) vasodilator analogues, with some compounds showing superior in vitro vasorelaxant activities compared to existing drugs. nih.gov Furthermore, the fusion of the pyridazinone ring with other heterocyclic systems has led to the discovery of potent and selective PDE5 inhibitors, which are of interest for the treatment of erectile dysfunction. acs.org
Q & A
Basic: What are the key considerations for synthesizing and characterizing Amipizone in experimental settings?
Answer:
Synthesis of this compound requires precise stoichiometric control and reaction condition optimization (e.g., temperature, solvent selection) to minimize by-products. Characterization should include spectroscopic techniques (NMR, IR) for structural confirmation and chromatographic methods (HPLC, LC-MS) for purity assessment. For novel derivatives, elemental analysis and X-ray crystallography are critical to validate molecular identity. Experimental protocols must detail reaction times, purification steps, and yield calculations to ensure reproducibility .
Basic: How should researchers design dose-response studies for this compound to evaluate pharmacological efficacy?
Answer:
Dose-response studies require:
- Range-finding experiments to identify minimum and maximum effective doses.
- Non-linear regression models (e.g., sigmoidal Emax models) to calculate EC50/IC50 values.
- Controls for solvent effects and cytotoxicity (e.g., MTT assays).
- Statistical power analysis to determine sample size, ensuring significance thresholds (e.g., p < 0.05) are met. Data should be presented in tables comparing dose levels, response magnitudes, and confidence intervals .
Advanced: What methodological frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound’s mechanism of action?
Answer:
The PICO framework (Population/Problem, Intervention, Comparison, Outcome) is ideal for hypothesis-driven studies. For example:
- Population: In vitro cancer cell lines.
- Intervention: this compound at EC50 concentrations.
- Comparison: Untreated controls or standard chemotherapeutics.
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in literature, such as this compound’s role in multidrug resistance reversal. Advanced studies should also incorporate time-resolved outcomes (e.g., kinetic assays) .
Advanced: How can researchers resolve contradictions in this compound’s reported biological activities across studies?
Answer:
Contradictions often arise from methodological variability. Strategies include:
- Meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
- Sensitivity analyses to test robustness of conclusions under different experimental assumptions.
- Standardization of protocols (e.g., uniform buffer systems, incubation times) in replicate studies.
- Transparent reporting of negative results and limitations in discussion sections to contextualize discrepancies .
Advanced: What are the best practices for integrating computational modeling with experimental validation in this compound research?
Answer:
- Molecular docking : Predict this compound’s binding affinity to target proteins (e.g., using AutoDock Vina) and validate via SPR (surface plasmon resonance).
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR models : Corrogate structural modifications with activity data to guide synthesis.
Experimental validation must include dose-dependent functional assays (e.g., enzymatic inhibition) and biophysical techniques (ITC for binding thermodynamics). Cross-disciplinary collaboration ensures alignment between in silico predictions and empirical results .
Basic: How should researchers address variability in this compound’s pharmacokinetic (PK) parameters across preclinical models?
Answer:
- Compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies differences in absorption/distribution.
- Bioanalytical validation : LC-MS/MS for plasma concentration measurements with internal standards (e.g., deuterated analogs).
- Covariate analysis to adjust for factors like age, sex, and metabolic enzyme expression. PK data tables should include AUC, Cmax, Tmax, and half-life values with standard deviations .
Advanced: What experimental designs are suitable for elucidating this compound’s off-target effects in complex biological systems?
Answer:
- Proteome-wide profiling : Use affinity pulldown assays coupled with mass spectrometry to identify unintended protein interactions.
- CRISPR-Cas9 screens : Identify genetic vulnerabilities modulated by this compound.
- Phenotypic screening in 3D organoids or co-culture systems to mimic in vivo complexity.
Data analysis should employ pathway enrichment tools (e.g., DAVID, STRING) and prioritize dose-dependent off-targets for follow-up validation .
Basic: How can researchers ensure reproducibility in this compound studies when using cell-based assays?
Answer:
- Cell line authentication : STR profiling to confirm identity.
- Passage number tracking : Limit experiments to passages 5–20 to avoid drift.
- Assay controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle controls.
- Data normalization : Use Z’-factor for screening assays to quantify robustness. Detailed methods must specify culture conditions (e.g., serum type, CO2 levels) .
Advanced: What strategies optimize the translation of this compound’s in vitro findings to in vivo models?
Answer:
- PK/PD bridging studies : Correlate in vitro IC50 with in vivo tumor growth inhibition.
- Orthotopic models : Mimic human disease pathology better than subcutaneous xenografts.
- Biomarker-driven endpoints : Use PET imaging or circulating tumor DNA to monitor response.
- Dose escalation protocols guided by toxicity thresholds (e.g., maximum tolerated dose). Publish raw data in supplementary files to enable cross-study comparisons .
Advanced: How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing methodological limitations?
Answer:
- Results section : Use subheadings to separate efficacy, toxicity, and mechanistic data.
- Tables : Summarize key findings (e.g., IC50 values, statistical significance) with footnotes explaining outliers.
- Discussion : Contrast results with prior literature using phrases like “contrary to X et al., our data suggest…” and explicitly state limitations (e.g., “study limited to murine models”).
- Supplementary materials : Include raw spectra, dose-response curves, and code repositories for computational work. Adhere to journal guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
